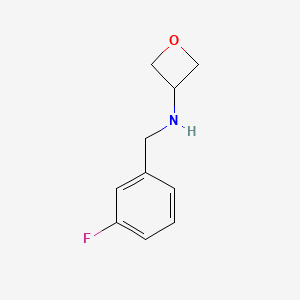

N-(3-Fluorobenzyl)oxetan-3-amine

Description

N-(3-Fluorobenzyl)oxetan-3-amine is a specialized organic compound featuring an oxetane ring (a four-membered oxygen-containing heterocycle) with an amine group at the 3-position, substituted by a 3-fluorobenzyl moiety. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The fluorine atom in the meta position of the benzyl group enhances lipophilicity and metabolic stability, which are critical for drug design .

Properties

IUPAC Name |

N-[(3-fluorophenyl)methyl]oxetan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-2-8(4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIFUSYZPCCAHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorobenzyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the fluorobenzyl group. One common method involves the cyclization of appropriate precursors through intramolecular cyclization reactions. For example, the oxetane ring can be synthesized via intramolecular etherification or epoxide ring opening/ring closing reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorobenzyl)oxetan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., peroxy acids), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

Major products formed from these reactions include various oxetane derivatives, amine derivatives, and substituted fluorobenzyl compounds. These products can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

N-(3-Fluorobenzyl)oxetan-3-amine has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including drug discovery and development.

Industry: Utilized in material science for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)oxetan-3-amine involves its interaction with molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets. The fluorobenzyl group may enhance the compound’s binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Substituent Effects: Halogen Type and Position

- Fluorine vs. Chlorine/Bromine : Fluorine’s small size and strong electron-withdrawing effect improve metabolic stability compared to bulkier halogens like chlorine or bromine. For example, N-(2-Chlorobenzyl)oxetan-3-amine is a liquid with broad reactivity in synthesis, whereas brominated analogs may face limitations due to toxicity (e.g., H302 hazard ).

- Trifluoromethyl vs.

Structural Isomers and Derivatives

Biological Activity

N-(3-Fluorobenzyl)oxetan-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxetane ring, which contributes to its unique chemical properties. The presence of a fluorobenzyl group enhances its lipophilicity and potential interactions with biological targets. Its molecular formula is , with a molecular weight of approximately 179.21 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that the fluorine atom in the benzyl group can modulate the compound's binding affinity and selectivity towards specific targets, potentially leading to enhanced therapeutic effects.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating inhibitory effects that suggest potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

Research indicates that this compound may also possess anticancer activity. In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines, such as MCF-7 and HeLa cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study investigated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for both strains, indicating promising antimicrobial potential.

- Cancer Cell Apoptosis : In a recent study, this compound was tested on MCF-7 cells. Results showed a dose-dependent increase in apoptotic markers, with IC50 values around 25 µM after 48 hours of treatment, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | 32 | 25 |

| N-(2-Bromo-3-fluorophenyl)methyl oxetan-3-amine | Antimicrobial | 16 | 20 |

| N-(4-Bromobenzyl)oxetan-3-amine | Anticancer | 40 | 30 |

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and toxicity profiles. Additionally, exploring its potential as a lead compound for drug development could lead to new therapeutic agents targeting infections and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.